2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a cyclopropyl group, a methoxy-benzyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide typically involves multiple steps, starting with the reaction of cyclopropylamine with chloroacetyl chloride to form cyclopropyl-N-chloroacetamide. This intermediate is then reacted with 2-methoxybenzylamine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, such as serving as a precursor for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific therapeutic properties.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the context in which the compound is used and the specific biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-ethyl-N-(2-methoxy-benzyl)-acetamide
2-Chloro-N-propyl-N-(2-methoxy-benzyl)-acetamide
2-Chloro-N-butyl-N-(2-methoxy-benzyl)-acetamide
Uniqueness: 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide stands out due to its cyclopropyl group, which imparts unique chemical properties compared to its ethyl, propyl, and butyl counterparts. This structural difference can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-5-3-2-4-10(12)9-15(11-6-7-11)13(16)8-14/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWANHHXQZVLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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